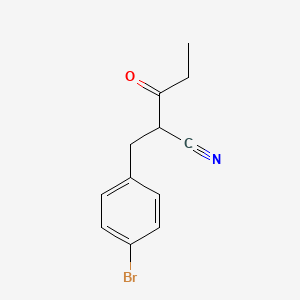

2-(4-Bromobenzyl)-3-oxopentanenitrile

Description

2-(4-Bromobenzyl)-3-oxopentanenitrile is an organic compound featuring a pentanenitrile backbone with a 3-oxo (ketone) group and a 4-bromobenzyl substituent at the 2-position.

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]-3-oxopentanenitrile |

InChI |

InChI=1S/C12H12BrNO/c1-2-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,2,7H2,1H3 |

InChI Key |

VCWLETPAGXYAMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CC1=CC=C(C=C1)Br)C#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly for its potential therapeutic effects:

- Anticancer Activity : Studies have indicated that 2-(4-Bromobenzyl)-3-oxopentanenitrile exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating moderate potency .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains. A summary of findings includes:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Low |

| Pseudomonas aeruginosa | 16 µg/mL | High |

These results suggest varying effectiveness across different bacterial strains, highlighting its potential as an antimicrobial agent .

Biological Research

The compound's interaction with biological systems has been a focal point for researchers:

- Mechanism of Action : Preliminary studies suggest that 2-(4-Bromobenzyl)-3-oxopentanenitrile may induce apoptosis in cancer cells through the activation of specific signaling pathways, potentially involving cell cycle arrest at the G1 phase .

- Target Interaction : It is hypothesized that the bromobenzyl moiety enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .

Case Studies

Several case studies have explored the applications of 2-(4-Bromobenzyl)-3-oxopentanenitrile in real-world scenarios:

- Case Study on Antimicrobial Resistance : A collaborative study investigated the compound's role in combating antimicrobial resistance. It was found to exhibit synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

- Preclinical Trials for Cancer Treatment : In a preclinical trial involving tumor-bearing mice, researchers tested the efficacy of 2-(4-Bromobenzyl)-3-oxopentanenitrile in combination with standard chemotherapeutics. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-bromobenzyl group is a common motif in bioactive compounds. Key structural analogs include:

Table 1: Structural Comparison of 2-(4-Bromobenzyl)-3-oxopentanenitrile and Analogs

Key Observations :

Substituent Impact: The 4-bromobenzyl group in the target compound contrasts with the 4-bromophenyl group in CAS 1094396-32-3. Heterocyclic Additions: Compounds like 5g (oxadiazole) and CAS 81518-41-4 (thiazole) incorporate nitrogen- or sulfur-containing rings, which are known to improve target binding (e.g., SDH inhibition in fungi) .

Biological Activity :

- Fungicidal Activity : Compound 5g demonstrated >50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL, attributed to its oxadiazole core and trifluoromethylpyrazole group. The 4-bromobenzylthio substituent likely contributes to hydrophobic interactions with the SDH enzyme .

- Herbicidal Effects : 5g also caused a bleaching effect in weeds, suggesting dual agrochemical utility. The target compound, lacking the oxadiazole moiety, may exhibit weaker activity unless the nitrile group compensates via alternative mechanisms.

Synthetic Routes :

- Analogs like 5g were synthesized via multi-step routes starting from ethyl trifluoroacetoacetate, highlighting the importance of orthoester intermediates for heterocycle formation . The target compound’s synthesis likely involves alkylation of a nitrile precursor with 4-bromobenzyl bromide, followed by ketone formation.

Physicochemical Properties and Stability

- Molecular Weight : The target compound (inferred MW ~265–270 g/mol) is lighter than thiazole-containing analogs (e.g., CAS 81518-41-4: 390.3 g/mol), which may influence pharmacokinetics .

- Reactivity : The 3-oxo group in the target compound is susceptible to nucleophilic attack, while the nitrile group could participate in cyclization or hydrolysis reactions. In contrast, oxadiazole and thiazole rings in analogs enhance stability under physiological conditions .

Molecular Docking and Mechanistic Insights

- SDH Inhibition : Docking studies for 5g revealed binding interactions similar to penthiopyrad, a commercial fungicide. The carbonyl group of 5g formed hydrogen bonds with SDH’s Arg-43, while the 4-bromobenzylthio group occupied a hydrophobic pocket . The target compound’s nitrile group may mimic this interaction if positioned correctly.

Q & A

Basic: What are common synthetic routes for 2-(4-Bromobenzyl)-3-oxopentanenitrile, and what analytical methods validate its purity?

Methodological Answer:

A typical synthesis involves alkylation or nucleophilic substitution using precursors like 4-bromobenzyl chloride (CAS 589-17-3, mp 36–40°C) and ketonitrile intermediates. For example, coupling 4-bromobenzyl halides with cyanoacetate derivatives under basic conditions (e.g., Knoevenagel condensation) may yield the target compound. Post-synthesis, purity is validated via:

- HPLC/GC-MS : To detect residual solvents or unreacted precursors.

- NMR Spectroscopy : Compare H/C spectra with structurally analogous compounds (e.g., 2-(4-chlorophenyl)-3-oxopentanenitrile, CAS 55474-40-3) to confirm substituent positions .

- Melting Point Analysis : Cross-reference with literature values (e.g., chlorinated analogs melt at ~129°C ; brominated derivatives may differ due to halogen size).

Advanced: How can conflicting spectral data (e.g., NMR vs. IR) for 2-(4-Bromobenzyl)-3-oxopentanenitrile be resolved?

Methodological Answer:

Contradictions often arise from isomerism or solvent interactions. To resolve discrepancies:

- Variable Temperature NMR : Assess dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures.

- 2D NMR Techniques (COSY, HSQC): Map coupling between protons and carbons to distinguish between regioisomers or confirm benzyl group orientation .

- Computational Modeling : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm) with DFT-calculated vibrational modes to identify misassignments.

Basic: What purification strategies are effective for isolating 2-(4-Bromobenzyl)-3-oxopentanenitrile from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility trends of brominated aromatics (e.g., 4-bromobenzonitrile, mp 110–112°C ).

- Centrifugal Partition Chromatography (CPC) : For large-scale isolation, exploit differences in partition coefficients between nitrile and ketone functionalities.

Advanced: How do steric and electronic effects of the 4-bromobenzyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The bromine atom’s bulkiness may hinder nucleophilic attack at the benzylic position. Compare reaction rates with smaller halogens (e.g., 4-chlorobenzyl derivatives) to quantify steric contributions .

- Electronic Effects : Bromine’s electron-withdrawing nature activates the benzyl carbon for SN reactions. Use Hammett σ constants (+0.23 for Br) to predict substituent effects on transition-state stabilization.

- Catalytic Screening : Test Pd/Xantphos systems for Suzuki-Miyaura coupling, leveraging bromine as a directing group.

Basic: What safety protocols are critical when handling 2-(4-Bromobenzyl)-3-oxopentanenitrile?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (aligned with Combi-Blocks SDS guidelines for structurally similar nitriles ).

- Ventilation : Use fume hoods to avoid inhalation of fine particles (nitriles may release HCN under decomposition).

- Waste Disposal : Neutralize cyanide-containing byproducts with hypochlorite solution before disposal .

Advanced: How can computational methods predict the metabolic stability of 2-(4-Bromobenzyl)-3-oxopentanenitrile in pharmacological studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify potential oxidation sites (e.g., benzylic carbon).

- QSAR Models : Train datasets using brominated analogs (e.g., 4-bromophenethylamine, CAS 4654-39-1 ) to predict half-life (t) and clearance rates.

- In Silico Metabolism Tools : Software like MetaSite evaluates susceptibility to glucuronidation or hydrolysis at the ketone/nitrile groups.

Basic: What spectroscopic "red flags" indicate impurities in 2-(4-Bromobenzyl)-3-oxopentanenitrile?

Methodological Answer:

- NMR : Extra peaks at δ 7.3–7.5 ppm suggest residual 4-bromobenzyl chloride .

- Mass Spectrometry : Fragments at m/z 183 (loss of Br) or m/z 154 (CHBr) indicate incomplete alkylation.

- IR : Broad O-H stretches (~3400 cm) signal residual water or alcohol solvents.

Advanced: What strategies mitigate racemization during asymmetric synthesis of 2-(4-Bromobenzyl)-3-oxopentanenitrile derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones to stabilize enolate intermediates and prevent keto-enol tautomerism.

- Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone bath) to slow racemization kinetics.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze ester precursors .

Basic: How does the bromine substituent affect the compound’s solubility in common organic solvents?

Methodological Answer:

- Polar Solvents : Bromine’s electronegativity increases dipole moment, enhancing solubility in DMSO or DMF.

- Nonpolar Solvents : Limited solubility in hexane; compare with 4-bromobenzoic acid (mp 146–151°C ), which exhibits similar trends.

- Solubility Testing : Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law at λ ~270 nm (aromatic π→π* transitions).

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate the degradation pathways of 2-(4-Bromobenzyl)-3-oxopentanenitrile?

Methodological Answer:

- Stable Isotope Tracing : Synthesize C-labeled nitrile group to track cyanide release during hydrolysis via LC-MS.

- Kinetic Isotope Effects (KIE) : Compare / for C-Br bond cleavage to determine rate-limiting steps.

- Radiolabeling : Use C tags at the benzyl position to study photodegradation products in environmental matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.